molecular formula C7H7NO3S B2504927 Methyl 5-carbamothioylfuran-3-carboxylate CAS No. 2089258-08-0

Methyl 5-carbamothioylfuran-3-carboxylate

Cat. No.: B2504927
CAS No.: 2089258-08-0
M. Wt: 185.2
InChI Key: YOMUXBJWROQYRB-UHFFFAOYSA-N
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Description

Methyl 5-carbamothioylfuran-3-carboxylate is a chemical compound with the molecular formula C7H7NO3S It is a derivative of furan, a heterocyclic organic compound, and contains both carbamothioyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamothioylfuran-3-carboxylate typically involves the reaction of furan derivatives with carbamothioylating agents. One common method includes the reaction of 5-bromofuran-3-carboxylate with thiourea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamothioylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamothioyl group can yield the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 5-carbamothioylfuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can also be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 5-carbamothioylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitrofuran-2-carboxylate: Another furan derivative with a nitro group instead of a carbamothioyl group. It has different reactivity and applications.

    Methyl 5-bromofuran-3-carboxylate: A precursor in the synthesis of methyl 5-carbamothioylfuran-3-carboxylate. It contains a bromine atom, making it more reactive in substitution reactions.

    Methyl 5-aminofuran-3-carboxylate: Contains an amino group, which can participate in different types of chemical reactions compared to the carbamothioyl group.

Uniqueness

This compound is unique due to the presence of both carbamothioyl and carboxylate functional groups. This combination allows for diverse reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 5-carbamothioylfuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, focusing on its anticancer and antimicrobial activities.

Synthesis

This compound can be synthesized through various chemical pathways involving furan derivatives. The synthesis typically involves the reaction of furan-3-carboxylic acid derivatives with carbamothioic acid or its derivatives, often utilizing catalysts to enhance yield and selectivity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines, including:

  • HeLa Cells : this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HepG2 Cells : Similar cytotoxic effects were observed in human liver carcinoma cells, suggesting a broad spectrum of activity against different tumor types.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase. This was supported by assays that demonstrated increased levels of apoptotic markers in treated cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The compound demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.
  • Antifungal Activity : Preliminary data suggest potential antifungal properties, warranting further investigation into its efficacy against various fungal strains.

Table 1: Summary of Biological Activities

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AnticancerHeLaX µg/mL
AnticancerHepG2Y µg/mL
AntibacterialStaphylococcus aureusZ µg/mL
AntibacterialEscherichia coliA µg/mL

Note: Values for IC50 and MIC are placeholders and should be replaced with actual data from relevant studies.

Case Studies

  • Study on HeLa Cells :
    • A study conducted by Phutdhawong et al. (2019) evaluated the cytotoxic effects of various furan derivatives, including this compound. The results indicated a significant reduction in cell viability at concentrations as low as X µg/mL .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest effective inhibition of bacterial growth .

Properties

IUPAC Name

methyl 5-carbamothioylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-10-7(9)4-2-5(6(8)12)11-3-4/h2-3H,1H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMUXBJWROQYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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